molecular formula C15H17F3N2O2 B4926947 3-ethyl-1-(3-phenylpropanoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

3-ethyl-1-(3-phenylpropanoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4926947
M. Wt: 314.30 g/mol
InChI Key: XBODEDFLVBAUKT-UHFFFAOYSA-N
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Description

3-ethyl-1-(3-phenylpropanoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research. It is a pyrazole derivative that has been synthesized using various methods. This compound has been found to have potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 3-ethyl-1-(3-phenylpropanoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes or by interfering with the function of certain proteins.
Biochemical and Physiological Effects:
Studies have shown that 3-ethyl-1-(3-phenylpropanoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has various biochemical and physiological effects. It has been found to have anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been shown to have an effect on the central nervous system, with some studies suggesting that it may have potential as a treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethyl-1-(3-phenylpropanoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential as a drug delivery agent. It has also been found to have relatively low toxicity, making it a safer option for use in experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 3-ethyl-1-(3-phenylpropanoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is its potential as a treatment for neurological disorders. Further research is needed to determine its mechanism of action in the central nervous system and to explore its potential as a therapeutic agent. Another area of interest is its use as an enzyme inhibitor. Future research could focus on identifying specific enzymes that are inhibited by this compound and exploring its potential as a tool for studying enzyme function. Finally, further research is needed to explore the potential of this compound as a drug delivery agent, particularly in the field of cancer treatment.

Synthesis Methods

The synthesis of 3-ethyl-1-(3-phenylpropanoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been achieved through various methods. One of the most commonly used methods involves the reaction of 3-phenylpropanoic acid with ethyl acetoacetate in the presence of trifluoroacetic anhydride to yield 3-ethyl-1-(3-phenylpropanoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. Other methods involve the reaction of 3-phenylpropanoic acid with ethyl acetoacetate in the presence of other reagents such as acetic anhydride or acetyl chloride.

Scientific Research Applications

3-ethyl-1-(3-phenylpropanoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to have potential applications in various scientific fields. In medicinal chemistry, it has been studied for its potential use as an antitumor and anti-inflammatory agent. In biochemistry, it has been studied for its potential use as an enzyme inhibitor. In pharmacology, it has been studied for its potential use as a drug delivery agent.

properties

IUPAC Name

1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2/c1-2-12-10-14(22,15(16,17)18)20(19-12)13(21)9-8-11-6-4-3-5-7-11/h3-7,22H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBODEDFLVBAUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one

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